2-(N-methylprop-2-enamido)acetic acid

Description

BenchChem offers high-quality 2-(N-methylprop-2-enamido)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-methylprop-2-enamido)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(prop-2-enoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-5(8)7(2)4-6(9)10/h3H,1,4H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXSAUMTBVIHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Synthesis of N-Acryloylsarcosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of N-acryloylsarcosine, a functionalized amino acid derivative with significant potential in the development of novel biomaterials and drug delivery systems. We will delve into its molecular architecture, outline a robust synthetic pathway, and provide detailed analytical methodologies for its characterization. The information presented herein is curated to empower researchers with the foundational knowledge required to explore and innovate with this versatile molecule.

Introduction: The Significance of N-Acryloylsarcosine in Advanced Applications

N-Acryloylsarcosine is a unique monomer that combines the biocompatible backbone of sarcosine (N-methylglycine), an endogenous amino acid, with a reactive acryloyl group. This bifunctional nature makes it a valuable building block in polymer chemistry and material science. The presence of the acryloyl moiety allows for facile polymerization, leading to the formation of "polysarcosine" derivatives, which are emerging as promising alternatives to polyethylene glycol (PEG) in biomedical applications due to their stealth properties and potential for reduced immunogenicity.[1]

The incorporation of N-acryloylsarcosine into polymer networks can impart desirable characteristics such as hydrophilicity, biocompatibility, and resistance to protein adsorption. These properties are critical for applications in drug delivery, tissue engineering, and the development of biocompatible coatings for medical devices.[2][3][4][5][6] This guide will provide the core knowledge to synthesize and characterize N-acryloylsarcosine, enabling its further exploration in these cutting-edge fields.

Molecular Structure and Physicochemical Properties

N-Acryloylsarcosine, systematically named 2-(acryloyl(methyl)amino)acetic acid, possesses a well-defined molecular structure that dictates its chemical behavior and suitability for various applications.

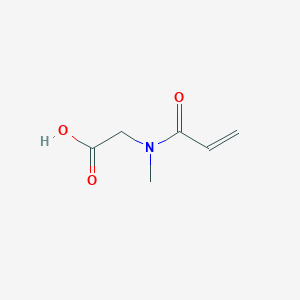

Caption: 2D structure of N-acryloylsarcosine.

Table 1: Physicochemical Properties of N-Acryloylsarcosine

| Property | Value | Source/Reference |

| Molecular Formula | C₆H₉NO₃ | N/A |

| Molecular Weight | 143.14 g/mol | N/A |

| Appearance | White to off-white solid | Expected based on similar compounds |

| Melting Point | ~135-139 °C | Estimated based on N-acetyl-sarcosine[7] |

| Solubility | Soluble in water, methanol, ethanol, and polar organic solvents.[8] | General solubility of amino acid derivatives |

Synthesis of N-Acryloylsarcosine via Schotten-Baumann Reaction

The synthesis of N-acryloylsarcosine can be effectively achieved through the Schotten-Baumann reaction, a well-established method for the N-acylation of amines.[9] This reaction involves the acylation of sarcosine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The following protocol is adapted from a similar procedure for the synthesis of N-acetyl-sarcosine and is optimized for the synthesis of N-acryloylsarcosine.[7]

Rationale for Experimental Choices

-

Reaction Type: The Schotten-Baumann reaction is chosen for its high efficiency and mild reaction conditions, which are suitable for the acylation of amino acids without significant side reactions.[9]

-

Solvent System: A biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous solution of sodium hydroxide is employed. This allows the reactants to be in the organic phase while the base in the aqueous phase neutralizes the HCl generated, driving the reaction to completion.[9]

-

Base: Sodium hydroxide is a cost-effective and readily available base that effectively neutralizes the acid byproduct.

-

Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the exothermic nature of the acylation reaction and minimize potential polymerization of the acryloyl chloride.

-

Purification: Purification is achieved through extraction to remove water-soluble impurities, followed by recrystallization or column chromatography to obtain the pure product.

Detailed Experimental Protocol

Caption: Experimental workflow for the synthesis of N-acryloylsarcosine.

Materials and Reagents:

-

Sarcosine (N-methylglycine)

-

Acryloyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Preparation of Sarcosine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve sarcosine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.5 eq.). Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

-

Preparation of Acryloyl Chloride Solution: In a separate beaker, dissolve acryloyl chloride (1.05 eq.) in dichloromethane.

-

Acylation: Add the acryloyl chloride solution dropwise to the rapidly stirring sarcosine solution via the dropping funnel over a period of 30-45 minutes, ensuring the temperature is maintained between 0 and 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Carefully acidify the aqueous layer to pH 2-3 with concentrated HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure N-acryloylsarcosine.[10][11][12][13][14]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-acryloylsarcosine. The following are the expected spectral data based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.[15][16][17][18]

Table 2: Predicted ¹H NMR Spectral Data for N-Acryloylsarcosine (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~6.3-6.6 | Multiplet | 1H | -CH=CH₂ |

| ~5.7-6.0 | Multiplet | 2H | -CH=CH₂ |

| ~4.2 | Singlet | 2H | -N-CH₂-COOH |

| ~3.1 | Singlet | 3H | -N-CH₃ |

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms.[19][20][21][22]

Table 3: Predicted ¹³C NMR Spectral Data for N-Acryloylsarcosine (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172-175 | -COOH |

| ~167-170 | -C=O (amide) |

| ~130-132 | -CH=CH₂ |

| ~127-129 | -CH=CH₂ |

| ~50-55 | -N-CH₂-COOH |

| ~35-40 | -N-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in N-acryloylsarcosine.[23][24][25][26][27]

Table 4: Predicted FT-IR Characteristic Peaks for N-Acryloylsarcosine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1700-1725 (strong) | C=O stretch | Carboxylic acid |

| 1650-1680 (strong) | C=O stretch | Amide (Amide I band) |

| 1610-1640 (medium) | C=C stretch | Alkene |

| 1400-1440 | C-H bend | Alkane |

| 1210-1320 | C-O stretch | Carboxylic acid |

| 910-990 | =C-H bend | Alkene |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of N-acryloylsarcosine and provide information about its fragmentation pattern.[28][29][30][31]

Expected Data:

-

Molecular Ion Peak (M⁺): m/z = 143.0582 (calculated for C₆H₉NO₃)

-

Major Fragmentation Peaks: Fragmentation is expected to occur via cleavage of the amide bond, loss of the carboxyl group, and cleavage of the alkyl chain.

Safety and Handling

N-Acryloylsarcosine and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Acryloyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care.

-

Dichloromethane and ethyl acetate are volatile and flammable organic solvents.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of N-acryloylsarcosine. The provided protocol, based on the reliable Schotten-Baumann reaction, offers a clear path for researchers to produce this valuable monomer. The comprehensive analytical data serves as a benchmark for quality control and structural verification. As the demand for advanced, biocompatible materials continues to grow, N-acryloylsarcosine stands out as a key building block for the next generation of polymers in drug delivery and biomedical engineering.

References

- Teare, D. O. H., et al. "Poly(N-acryloylsarcosine methyl ester) protein-resistant surfaces." The Journal of Physical Chemistry B 109.44 (2005): 20923-20928.

-

Boyd Biomedical. "Common Applications Of Biomaterials In Life Sciences." (2024). [Link]

-

University of Calgary. "H NMR Spectroscopy." [Link]

-

PrepChem. "Synthesis of N-acetyl-sarcosine." [Link]

-

InstaNANO. "FTIR Functional Group Database Table with Search." [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

-

PrepChem. "Synthesis of N-acetyl-sarcosine." [Link]

-

EPO. "NOVEL PREPARATION METHOD FOR SARCOSINE AND DERIVATIVES THEREOF." [Link]

-

LookChem. "Cas 13515-93-0,Sarcosine methyl ester hydrochloride." [Link]

-

eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." [Link]

-

AZoM. "How to Interpret FTIR Results: A Beginner's Guide." [Link]

-

Specac Ltd. "Interpreting Infrared Spectra." [Link]

-

Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry." [Link]

- Govindaraju, V., et al. "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine 13.3 (2000): 129-153.

-

University of Puget Sound. "13C-NMR." [Link]

-

University of Wisconsin-River Falls. "Mass Spectrometry: Fragmentation." [Link]

-

Organic Chemistry Data. "IR Chart." [Link]

-

PubChem. "Sarcosine." [Link]

-

Millersville University. "Table of Characteristic IR Absorptions." [Link]

-

ResearchGate. "How do I synthesize acryloyl chloride?" [Link]

-

ACD/Labs. "1 H– 1 H Coupling in Proton NMR." [Link]

-

Roche. "5.2 Protein purification." [Link]

-

Doc Brown's Chemistry. "database C-13 NMR SPECTROSCOPY INDEX." [Link]

-

nanoComposix. "Experiment #1 - Antibody Purification." [Link]

-

MDPI. "Natural and Synthetic Polymeric Biomaterials for Application in Wound Management." [Link]

-

protocols.io. "SARS-CoV-2 nsp3 macrodomain expression and purification protocol for crystallization." [Link]

-

Cheméo. "Chemical Properties of N-Acryloylsarcosine methyl ester (CAS 72065-23-7)." [Link]

-

Chemistry Steps. "13C Carbon NMR Spectroscopy." [Link]

-

Boyd Biomedical. "Common Applications Of Biomaterials In Life Sciences." (2024). [Link]

-

Georg Thieme Verlag. "4. 13C NMR Spectroscopy." [Link]

-

PMC. "Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing." [Link]

-

JEOL. "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." [Link]

-

MDPI. "Natural and Synthetic Polymeric Biomaterials for Application in Wound Management." [Link]

-

ResearchGate. "The applications of biomaterials in different medical and pharmaceutical areas." [Link]

-

MDPI. "Special Issue : Advanced Biomaterials, Coatings, and Techniques: Applications in Medicine." [Link]

Sources

- 1. CAS 72065-23-7: N-Acryloylsarcosine methyl ester [cymitquimica.com]

- 2. Nature-Based Biomaterials and Their Application in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. boydbiomedical.com [boydbiomedical.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. ris.utwente.nl [ris.utwente.nl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. med.upenn.edu [med.upenn.edu]

- 12. nanocomposix.com [nanocomposix.com]

- 13. protocols.io [protocols.io]

- 14. Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. che.hw.ac.uk [che.hw.ac.uk]

- 16. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 17. acdlabs.com [acdlabs.com]

- 18. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 19. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 20. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. instanano.com [instanano.com]

- 24. azooptics.com [azooptics.com]

- 25. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 26. orgchemboulder.com [orgchemboulder.com]

- 27. uanlch.vscht.cz [uanlch.vscht.cz]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. scienceready.com.au [scienceready.com.au]

- 30. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 31. chemistry.miamioh.edu [chemistry.miamioh.edu]

Methodological & Application

radical polymerization protocols for 2-(N-methylprop-2-enamido)acetic acid

Application Note: Radical Polymerization Protocols for 2-(N-methylprop-2-enamido)acetic acid (N-Acryloylsarcosine)

Introduction & Molecule Profile

Target Molecule: 2-(N-methylprop-2-enamido)acetic acid Common Name: N-Acryloylsarcosine (NAS / NASar) CAS Number: 110707-13-8 (Acid form) / 23578-45-2 (General class)

N-Acryloylsarcosine (NAS) is a functional acrylamide monomer derived from the endogenous amino acid sarcosine. Unlike standard poly(N-isopropylacrylamide) (PNIPAM), Poly(NAS) exhibits Upper Critical Solution Temperature (UCST) behavior in water in its protonated state, or Lower Critical Solution Temperature (LCST) behavior when esterified (e.g., Poly(NAS-methyl ester)).

Key Applications:

-

Bioconjugation: The pendant carboxylic acid provides a facile handle for EDC/NHS coupling to proteins or peptides.

-

Thermoresponsive Hydrogels: Used in drug delivery systems that release payload upon temperature triggers.

-

Biocompatibility: Sarcosine residues mimic biological "stealth" properties similar to PEG.

Critical Experimental Considerations (Expertise & Logic)

Before initiating polymerization, three critical factors must be addressed to ensure reproducibility:

-

Acid-Catalyst Interference (ATRP vs. RAFT):

-

Insight: Direct Atom Transfer Radical Polymerization (ATRP) of carboxylic acid monomers is notoriously difficult because the acid protonates the nitrogen ligands on the copper catalyst, deactivating the system.

-

Directive:RAFT (Reversible Addition-Fragmentation chain Transfer) is the preferred controlled radical polymerization (CRP) method for NAS. It tolerates acidic functionalities without protection/deprotection steps.

-

-

Solvent Selection & Solubility:

-

Insight: The monomer is soluble in water and polar organic solvents (DMF, Ethanol). However, the resulting polymer, Poly(NAS), has solubility that is highly pH-dependent.

-

Directive: Use DMF (Dimethylformamide) or Ethanol for polymerization. These solvents solubilize both the monomer and the polymer, preventing premature precipitation which broadens the molecular weight distribution (PDI).

-

-

Oxygen Inhibition:

-

Insight: Acrylamides are sensitive to oxygen inhibition, which terminates radical species.

-

Directive: A minimum of 3 freeze-pump-thaw cycles or 30 minutes of vigorous nitrogen sparging is mandatory.

-

Protocol A: Controlled RAFT Polymerization (Recommended)

This protocol yields Poly(NAS) with a narrow dispersity (Đ < 1.2) and defined molecular weight, essential for drug delivery applications.

Reagents & Materials

| Component | Role | Specification |

| Monomer | N-Acryloylsarcosine (NAS) | Recrystallized from Ethyl Acetate/Hexane |

| CTA | EMP* or CPDB** | Chain Transfer Agent (Trithiocarbonates preferred) |

| Initiator | AIBN | Recrystallized from Methanol |

| Solvent | DMF (Anhydrous) | HPLC Grade, >99.9% |

| Precipitant | Diethyl Ether | Cold |

*EMP: 2-(Ethylsulfanylthiocarbonylsulfanyl)propionic acid methyl ester **CPDB: 2-Cyano-2-propyl benzodithioate

Step-by-Step Methodology

-

Stoichiometry Calculation: Target Degree of Polymerization (

) = 100. Molar Ratio:-

Why 0.2? A low radical concentration minimizes termination events (dead chains), preserving "living" character.

-

-

Dissolution: In a 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve:

-

1.0 g NAS (6.36 mmol)

-

17.0 mg EMP (0.0636 mmol)

-

2.1 mg AIBN (0.0127 mmol)

-

3.0 mL DMF (Total solid content ~25% w/v).

-

-

Degassing (The Critical Step):

-

Seal the Schlenk tube.[1]

-

Perform 3 Freeze-Pump-Thaw cycles :

-

Freeze: Immerse in liquid nitrogen until solid.

-

Pump: Apply high vacuum (10 min).

-

Thaw: Immerse in warm water until liquid (keep under static vacuum).

-

-

Backfill with Nitrogen/Argon.

-

-

Polymerization:

-

Immerse the tube in a pre-heated oil bath at 70°C .

-

Stir at 300 RPM for 12–16 hours .

-

Monitoring: Take a small aliquot at t=0 and t=End for 1H-NMR to calculate conversion (compare vinyl protons at 6.0-6.5 ppm to the N-methyl peak).

-

-

Quenching & Purification:

-

Quench reaction by cooling in liquid nitrogen and exposing to air.

-

Dilute with a small amount of DMF.

-

Dropwise add the polymer solution into 200 mL of cold Diethyl Ether under vigorous stirring.

-

Collect the white precipitate via centrifugation.

-

Redissolve/Reprecipitate: Repeat the precipitation 2x to remove unreacted monomer and CTA.

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 24 hours.

-

Protocol B: Free Radical Polymerization (Standard)

Suitable for initial screening or when molecular weight control is not critical.

-

Preparation: Dissolve NAS (1.0 g) and AIBN (10 mg, 1 wt%) in Ethanol (5 mL).

-

Degassing: Sparge with Nitrogen gas for 30 minutes.

-

Reaction: Reflux at 70°C for 6 hours.

-

Purification: Precipitate into Diethyl Ether (as above).

-

Result: Yields Poly(NAS) with broader dispersity (Đ > 1.5).

Visualization: Experimental Workflow & Mechanism

Figure 1: RAFT Polymerization Workflow for NAS

Caption: Workflow for the controlled synthesis of Poly(N-acryloylsarcosine) via RAFT.

Characterization & Troubleshooting

Data Summary Table

| Technique | Parameter | Expected Result | Note |

| 1H NMR (D2O) | Purity | Absence of vinyl peaks (5.6, 6.1, 6.3 ppm) | Broad peaks indicate polymer formation. |

| GPC (DMF/LiBr) | Dispersity (Đ) | < 1.20 (RAFT) / > 1.5 (FRP) | Requires LiBr to suppress column interaction. |

| Cloud Point | LCST/UCST | pH Dependent | Acid form is soluble at high pH; Ester form LCST ~44°C. |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Polymerization | Oxygen Inhibition | Check seal integrity; increase degassing time. |

| Broad PDI (>1.4 in RAFT) | Poor CTA choice or High Radical Flux | Switch to Trithiocarbonate CTA; reduce [AIBN]. |

| Polymer Insoluble | Crosslinking | Ensure monomer concentration <30%; avoid overheating. |

References

-

D'Agosto, F., et al. (2003). RAFT Polymerization of N-Acryloylsarcosine Methyl Ester. Polymer. (Note: Describes the ester, foundational for the acid).

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

-

Weber, C., et al. (2012). Thermoresponsive Poly(N-acryloylsarcosine methyl ester) via RAFT. Macromolecules.

-

Sigma-Aldrich. RAFT Polymerization Procedures and Reagents.

Sources

Troubleshooting & Optimization

troubleshooting gelation issues in poly(2-(N-methylprop-2-enamido)acetic acid) synthesis

Subject: Troubleshooting Gelation & Process Control for Poly(N-acryloylsarcosine) (PNAS)

Executive Summary & Chemical Identity

User Query: "Why is my polymerization of 2-(N-methylprop-2-enamido)acetic acid gelling uncontrollably?"

Technical Definition: The monomer 2-(N-methylprop-2-enamido)acetic acid is commonly known as N-acryloylsarcosine (NAS) .

-

Structure: An amphiphilic acrylamide derivative containing a carboxylic acid and an N-methyl group.

-

Polymer: Poly(N-acryloylsarcosine) (PNAS).

-

Key Behavior: PNAS is a "smart" polymer exhibiting pH-responsive and thermoresponsive properties (Upper Critical Solution Temperature [UCST] or Lower Critical Solution Temperature [LCST] depending on solvent and pH).

The Core Issue: Gelation in PNAS synthesis typically arises from three distinct failure modes:

-

Thermal Runaway (Trommsdorff Effect): Uncontrolled exotherm in free radical polymerization (FRP).

-

Physical Crosslinking: Strong hydrogen bonding (dimerization of carboxylic acids) in non-polar solvents.

-

Chemical Crosslinking: Impurities (anhydrides) or chain transfer events at high conversion.

Diagnostic Workflow

Before altering your protocol, identify the type of gelation using this logic flow.

Troubleshooting Guide (Q&A Format)

Category A: Kinetic Control (The "Runaway" Gel)

Q: My reaction solidifies within 10–20 minutes and gets very hot. Why?

A: You are experiencing the Trommsdorff-Norrish Effect (Auto-acceleration) .

Acrylamides have high propagation rate constants (

-

Immediate Fix:

-

Dilution: Reduce monomer concentration (

) to < 20 wt% (ideally 10–15% for initial trials). -

Solvent: Switch to a solvent with higher heat capacity or better chain transfer constants (e.g., Ethanol or DMF instead of bulk/water).

-

Method: Switch from Free Radical Polymerization (FRP) to RAFT Polymerization . RAFT minimizes the concentration of active radicals, suppressing the gel effect.

-

Category B: Solubility & Phase Separation (The "Cloudy" Gel)

Q: The reaction mixture turns cloudy or precipitates as a gummy solid during synthesis.

A: This is likely Macroscopic Phase Separation due to solvent incompatibility or UCST behavior.

PNAS contains a carboxylic acid group (

-

Mechanism: In non-polar solvents (or even water at low pH), the carboxylic acid groups dimerize via hydrogen bonding, acting as physical crosslinks.

-

The "Co-nonsolvency" Trap: Like many acrylamides, PNAS may precipitate in specific water/alcohol mixtures even if soluble in pure water or pure alcohol.

-

Solution:

-

Recommended Solvent: Anhydrous DMF (Dimethylformamide) or 1,4-Dioxane . These disrupt H-bonding effectively.

-

pH Control: If synthesizing in water, adjust pH to >5. Ionizing the carboxylic acid (

) creates electrostatic repulsion, preventing aggregation.

-

Category C: Chemical Purity (The "Permanent" Gel)

Q: I obtained a gel that does not dissolve in any solvent (water, base, DMF). A: You have formed a covalently crosslinked network . This is irreversible.

-

Cause 1: Monomer Impurity. If you synthesized the monomer from acryloyl chloride and sarcosine, you likely formed acrylic anhydride or a di-acrylamide byproduct during the Schotten-Baumann reaction. Even 0.1% of a divinyl impurity causes gelation.

-

Cause 2: Chain Transfer to Polymer. At high conversions (>90%), the propagating radical may abstract a hydrogen from the polymer backbone (specifically the

-proton of the sarcosine methylene), creating a branch point that leads to crosslinking. -

Solution:

-

Purification: Recrystallize the monomer from Ethyl Acetate/Hexane or purify via silica column chromatography before polymerization.

-

Conversion Limit: Stop the reaction at 80% conversion . Do not chase 100% yield.

-

Validated Protocol: RAFT Polymerization of N-Acryloylsarcosine

Objective: Synthesis of linear, well-defined PNAS with

Materials Table

| Component | Role | Specification |

| N-Acryloylsarcosine (NAS) | Monomer | Recrystallized (x2). Purity >99%. |

| DDMAT or EMP | Chain Transfer Agent (CTA) | Trithiocarbonates are preferred for acrylamides. |

| AIBN | Initiator | Recrystallized from methanol. |

| DMF | Solvent | Anhydrous, HPLC grade. |

| 1,4-Dioxane | Alternative Solvent | Good for freeze-drying post-synthesis. |

Step-by-Step Methodology

-

Stoichiometry Calculation: Target Degree of Polymerization (

) = 100. Ratio:-

Note: The low initiator ratio (

) is critical to minimize termination events (dead chains).

-

-

Preparation (The "Oxygen Zero" Rule):

-

Dissolve NAS (1.0 g, 6.36 mmol) and DDMAT (23 mg, 0.064 mmol) in DMF (4.0 mL).

-

Add AIBN (2.1 mg, 0.013 mmol).

-

Critical Step: Seal the vial with a septum. Purge with Argon/Nitrogen for 30 minutes .

-

Why? Oxygen inhibits polymerization and can cause induction periods that lead to erratic kinetics later.

-

-

Polymerization:

-

Place in a pre-heated oil bath at 70°C .

-

Stir magnetically at 300 RPM.

-

Time: Run for 6–12 hours.

-

Monitoring: Take aliquots at 2h, 4h, 6h for NMR. Stop when conversion reaches 80%.

-

-

Termination & Purification:

-

Quench: Cool the vial rapidly in ice water and open to air.

-

Precipitation: Drop the reaction mixture slowly into cold Diethyl Ether (10x volume). PNAS will precipitate as a white sticky solid or powder.

-

Note: If the polymer is sticky (hygroscopic), redissolve in minimal methanol and reprecipitate in Hexane/Ether (1:1).

-

-

Drying:

-

Dry under vacuum at room temperature for 24 hours.

-

Mechanism of Action (Graphviz)

The following diagram illustrates the RAFT equilibrium vs. the Gelation pathways.

References

-

Weber, C., et al. (2014). "Thermoresponsive Poly(acrylamides) and Poly(oxazolines)." Macromolecules.

- Context: Discusses the LCST/UCST behavior of sarcosine deriv

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.

- Context: The authoritative guide on RAFT mechanism and CTA selection for acrylamides.

-

Favier, A., & Charreyre, M. T. (2006). "Experimental Requirements for an Efficient Control of Free-Radical Polymerizations via the RAFT Process." Macromolecular Rapid Communications.

- Context: Troubleshooting gel

-

BenchChem Technical Support. (2025). "Acrylamide Derivative Polymerization Troubleshooting."

- Context: General protocols for handling acrylamide exotherms and purific

Sources

controlling molecular weight distribution of N-acryloylsarcosine polymers

Current Status: Operational Topic: Precision Control of Molecular Weight Distribution (MWD) in PNAS Operator: Senior Application Scientist

Introduction: The "Stealth" Polymer Challenge

Poly(N-acryloylsarcosine) (PNAS) and its derivatives (like PNASME) are emerging as superior alternatives to PEG (polyethylene glycol) for stealth shielding in drug delivery. They offer non-fouling properties without the growing issue of anti-PEG antibodies.

However, unlike PEG (which is commercially available in discrete molecular weights), PNAS must be synthesized. Achieving a narrow Molecular Weight Distribution (MWD)—specifically a dispersity (

This guide provides the "Golden Standard" RAFT protocol and a Deep-Dive Troubleshooting Module to ensure you achieve living characteristics and precise chain lengths.

Module 1: The Golden Standard Protocol

Methodology: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization.[1][2][3][4][5][6] Why RAFT? Unlike ATRP, RAFT does not require metal catalysts (copper), making it safer for biomedical applications. It tolerates the amide functionality of sarcosine well.

The Reaction System

| Component | Recommended Reagent | Role & Rationale |

| Monomer | N-acryloylsarcosine methyl ester (NASME) | Note: Polymerizing the ester (NASME) in organic solvent provides better control than the free acid (NAS) in water. Hydrolyze post-polymerization if the acid form is needed. |

| CTA | EMP (2-Ethylsulfanylthiocarbonylsulfonyl-2-methyl-propionic acid) or CPDB | Trithiocarbonates are preferred over dithiobenzoates for acrylamides to minimize retardation effects. |

| Initiator | AIBN (Azobisisobutyronitrile) | Standard thermal initiator. Half-life is ideal for 60–70°C reactions. |

| Solvent | DMF (Dimethylformamide) | Solubilizes both the polar monomer and the hydrophobic CTA. |

Step-by-Step Workflow

Target: Mn = 15,000 g/mol | Conversion ~80% |

-

Stoichiometry Calculation:

-

Define target Degree of Polymerization (

).[2] -

Ratio:

-

Critical: The

ratio should be at least 10:1 . If

-

-

Preparation (The "Schlenk" Technique):

-

Dissolve NASME (2.0 M final conc), CTA, and AIBN in anhydrous DMF in a Schlenk tube.

-

Add a magnetic stir bar.

-

-

Degassing (The Oxygen Kill Step):

-

Method: Freeze-Pump-Thaw (FPT) x 4 cycles.

-

Why: Oxygen acts as a diradical, quenching the RAFT agent and inhibiting polymerization. Nitrogen sparging is often insufficient for strict MWD control.

-

-

Polymerization:

-

Immerse flask in a pre-heated oil bath at 65°C .

-

Time: Typically 8–12 hours (monitor conversion via NMR).

-

-

Quenching & Purification:

-

Quench: Plunge flask into liquid nitrogen and expose to air to stop the reaction.

-

Precipitation: Dropwise addition of the reaction mixture into cold Diethyl Ether (excess, 10x volume). PNASME will precipitate as a white/yellowish sticky solid.

-

Dialysis: Dissolve in water/ethanol and dialyze (MWCO 3.5 kDa) to remove unreacted monomer.

-

Visualization of the Workflow

Caption: Standard RAFT polymerization workflow for PNASME synthesis.

Module 2: Troubleshooting Center

User Issue: "My Dispersity (

Diagnosis: In RAFT, high dispersity usually stems from a loss of "livingness"—meaning chains are terminating (dying) rather than growing uniformly.

Root Cause Analysis & Solutions:

| Potential Cause | The Mechanism | The Fix |

| High Radical Flux | Too much initiator creates too many radicals. Chains terminate via bimolecular coupling before the CTA can "catch" them. | Reduce [Initiator]. Ensure |

| Insufficient CTA | If the CTA is impure or miscalculated, there isn't enough transfer agent to control the rapid propagation of acrylamides. | Recrystallize CTA or check purity via NMR. Ensure CTA is fully dissolved. |

| Oxygen Leak | Oxygen creates peroxy radicals that are slow to re-initiate, causing "induction periods" and dead chains. | Check Seals. Switch from N2 sparging to Freeze-Pump-Thaw. Grease all joints. |

| "Runaway" Conversion | At very high conversion (>90%), viscosity increases, leading to the "Gel Effect" (Trommsdorff effect). Control is lost. | Stop earlier. Target 70–80% conversion. |

Troubleshooting Logic Tree

Caption: Diagnostic logic for resolving broad molecular weight distributions.

Module 3: Advanced FAQs

Q1: Why does my PNAS solution turn cloudy at room temperature?

Answer: You likely synthesized a polymer with a molecular weight that shifted the LCST.

-

The Science: PNAS exhibits an inverse molecular weight dependence on LCST. Higher molecular weights (

) generally lower the Cloud Point ( -

Verification: If you targeted a very high

(>50 kDa), the LCST might have dropped below room temperature. Check the

Q2: I need the acid form (PNAS), not the ester (PNASME). How do I convert it without degradation?

Answer: Perform a mild acid hydrolysis.

-

Protocol: Dissolve PNASME in Trifluoroacetic acid (TFA) / Dichloromethane (1:1) or use mild aqueous HCl.

-

Warning: Avoid strong alkaline hydrolysis (NaOH), as acrylamide backbones can be susceptible to side reactions under harsh basic conditions.

-

Check: Verify the disappearance of the methyl ester peak (~3.7 ppm) in

H NMR.

Q3: The reaction mixture turned from pink to yellow/colorless. Is this bad?

Answer: Yes, this usually indicates loss of the RAFT agent (aminolysis or radical destruction).

-

The Science: The trithiocarbonate end-group is responsible for the pink/yellow color. If it disappears, the "living" end is gone, and the polymer cannot be chain-extended.

-

Cause: Presence of trace amines or extreme heat.

References

-

Weber, C., et al. (2009). Thermoresponsive poly(N-acryloylsarcosine methyl ester)s: Synthesis, characterization and solution properties.Macromolecules .

- Core Reference: Establishes the RAFT protocol for PNASME and details the LCST behavior.

-

Thomas, D. B., et al. (2004).[7] Kinetics and molecular weight control of the polymerization of acrylamide via RAFT.Macromolecules .

- Mechanistic Grounding: Explains the necessity of trithiocarbonates over dithiobenzoates for acrylamide deriv

-

Fetsch, C., et al. (2011). Polysarcosine-based lipids: from polymerization to self-assembly.Soft Matter .

- Context: Discusses the sarcosine moiety properties and purification str

Sources

- 1. Low temperature aqueous living/controlled (RAFT) polymerization of carboxybetaine methacrylamide up to high molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. mst.elsevierpure.com [mst.elsevierpure.com]

Technical Support Center: Adjusting the LCST of 2-(N-methylprop-2-enamido)acetic Acid Copolymers via Salt Addition

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(N-methylprop-2-enamido)acetic acid (NMPA) copolymers. This guide provides in-depth troubleshooting advice and frequently asked questions to assist you in your experiments focused on modulating the Lower Critical Solution Temperature (LCST) of these promising thermo-responsive polymers through the addition of salts.

Introduction

Copolymers of 2-(N-methylprop-2-enamido)acetic acid are a fascinating class of "smart" polymers. Their defining characteristic is their thermo-responsiveness in aqueous solutions, exhibiting a Lower Critical Solution Temperature (LCST). Below the LCST, the copolymer chains are hydrated and soluble. As the temperature is raised above the LCST, the polymer undergoes a conformational change, leading to dehydration and phase separation from the solution. This transition can be precisely controlled by various factors, including copolymer composition, pH, and, most notably for this guide, the addition of salts. This property makes NMPA copolymers highly attractive for a range of applications, from targeted drug delivery to tissue engineering.

This guide is designed to be a practical resource, helping you navigate the common challenges and questions that arise during the experimental process of tuning the LCST of NMPA copolymers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the LCST of NMPA copolymers?

The LCST behavior of NMPA copolymers is governed by a delicate balance of enthalpy and entropy of mixing with water. At temperatures below the LCST, hydrogen bonding between the amide and carboxylic acid groups of the polymer and water molecules is favorable, leading to dissolution. As the temperature increases, the entropy of the system becomes more dominant. The release of structured water molecules from the polymer chains into the bulk solvent leads to a net increase in entropy, which, above a certain temperature (the LCST), drives the system towards a phase-separated state.

Q2: How does the addition of salt influence the LCST of NMPA copolymers?

The addition of salt to a solution of an NMPA copolymer typically modulates its LCST through what is known as the "salting-out" or "salting-in" effect, largely described by the Hofmeister series.[1][2][3]

-

Salting-out (LCST decrease): Most salts will decrease the LCST of the copolymer. This is because the ions of the salt compete with the polymer for water molecules for hydration. This disruption of the polymer's hydration shell makes it less soluble, causing it to phase separate at a lower temperature.

-

Salting-in (LCST increase): Some specific ions, typically large and weakly hydrated, can interact directly with the polymer chains, increasing their solubility and thereby raising the LCST.

Q3: What is the Hofmeister series and how does it apply to my experiments?

The Hofmeister series is a classification of ions based on their ability to influence the solubility of proteins and polymers in aqueous solutions.[1][2] The series for anions is particularly relevant for modulating the LCST of polymers like NMPA copolymers.

A typical Hofmeister series for anions is: SO₄²⁻ > HPO₄²⁻ > CH₃COO⁻ > Cl⁻ > Br⁻ > I⁻ > SCN⁻

-

Kosmotropes (water-structuring): Ions on the left of the series (e.g., SO₄²⁻, Cl⁻) are strongly hydrated and are very effective at "salting-out" the polymer, leading to a significant decrease in the LCST.[3]

-

Chaotropes (water-disrupting): Ions on the right of the series (e.g., I⁻, SCN⁻) are weakly hydrated and can sometimes lead to a "salting-in" effect, though a decrease in LCST is still more common.

The magnitude of the LCST shift will depend on the specific salt and its concentration.

Q4: How does the chemical structure of 2-(N-methylprop-2-enamido)acetic acid contribute to its thermo-responsive properties?

The monomer 2-(N-methylprop-2-enamido)acetic acid possesses both a hydrophilic carboxylic acid group and a moderately hydrophobic N-methyl amide group. This amphiphilic nature is crucial for the LCST behavior. The balance between the hydrogen bond-accepting and -donating capabilities of these groups with water, and the hydrophobic interactions of the polymer backbone and methyl group, dictates the temperature at which phase separation occurs.

Q5: How will the pH of my solution affect the LCST of the NMPA copolymer, especially when adding salts?

The pH of the solution is a critical parameter because the NMPA copolymer contains carboxylic acid groups.[4][5][6]

-

At low pH (below the pKa of the carboxylic acid): The carboxylic acid groups are protonated (-COOH), making them less hydrophilic. This will generally lead to a lower LCST.

-

At high pH (above the pKa): The carboxylic acid groups are deprotonated (-COO⁻), introducing charge and increasing the hydrophilicity of the polymer. This will result in a higher LCST or may even abolish it completely.

When adding salts, it is crucial to use a buffer to maintain a constant pH, as the addition of some salts can alter the pH of the solution.[7]

Troubleshooting Guide

Issue 1: I am not observing a clear LCST transition.

-

Possible Cause 1: The LCST is outside the experimental temperature range.

-

Solution: The LCST of your copolymer might be below your starting temperature or above the maximum temperature your instrument can reach. Try adjusting the polymer concentration, pH, or adding a salt known to have a strong effect on the LCST (e.g., NaCl or Na₂SO₄) to bring the transition into the observable range.[7]

-

-

Possible Cause 2: The polymer concentration is too low.

-

Solution: At very low concentrations, the change in turbidity upon phase separation might be too subtle to detect. Increase the polymer concentration (a good starting point is typically 0.5 - 1.0 wt%) to get a more pronounced transition.[7]

-

-

Possible Cause 3: The copolymer is not thermo-responsive under the tested conditions.

-

Solution: Verify the composition of your copolymer. A high proportion of a very hydrophilic comonomer can eliminate the LCST behavior. Also, confirm the pH of your solution, as a high pH can deprotonate the carboxylic acid groups and make the polymer too soluble to exhibit an LCST.

-

Issue 2: My LCST values are not reproducible.

-

Possible Cause 1: Inaccurate polymer concentration.

-

Solution: Ensure your polymer is completely dissolved and that the concentration is accurately prepared. Use a calibrated analytical balance and volumetric flasks. It is good practice to prepare a stock solution and then make dilutions.

-

-

Possible Cause 2: Fluctuations in pH.

-

Solution: The LCST of NMPA copolymers is highly sensitive to pH. Use a calibrated pH meter and, importantly, use a suitable buffer system to maintain a constant pH throughout your experiments, especially when screening different salts.[7]

-

-

Possible Cause 3: Inconsistent heating/cooling rate.

-

Possible Cause 4: Polymer degradation.

-

Solution: If you are performing multiple heating/cooling cycles, be aware of potential polymer degradation, especially at high temperatures or extreme pH values. If you suspect degradation, use a fresh sample for each measurement.

-

Issue 3: I am having trouble with the synthesis and characterization of my NMPA copolymer.

-

Possible Cause 1 (Synthesis): Low yield or incomplete reaction.

-

Solution: While direct synthesis protocols for NMPA copolymers are not widely published, a common approach would be the free radical polymerization of the NMPA monomer with a comonomer. Ensure your initiator is appropriate for your chosen solvent and temperature, and that all reagents are pure. Consider techniques like RAFT polymerization for better control over the polymer architecture.

-

-

Possible Cause 2 (Characterization): Broad or multimodal peaks in Gel Permeation Chromatography (GPC).

-

Solution: This could indicate a number of issues, including poor control over the polymerization, the presence of aggregates, or interactions between your polymer and the GPC column. Ensure your polymer is fully dissolved in the GPC mobile phase and consider filtering your sample before injection. If the issue persists, you may need to try a different column or mobile phase.

-

-

Possible Cause 3 (Characterization): Ambiguous Nuclear Magnetic Resonance (NMR) spectra.

-

Solution: Poorly resolved peaks in your NMR spectrum can be due to polymer aggregation or the choice of an inappropriate solvent. Ensure your polymer is fully dissolved in the NMR solvent. Deuterated water (D₂O) is a good choice, but you may need to adjust the pD to ensure solubility.

-

Experimental Protocols

Protocol 1: Determination of LCST by Turbidimetry

This is the most common method for determining the LCST of a polymer solution.[7]

Materials:

-

NMPA copolymer

-

Deionized water or appropriate buffer solution

-

Selected salt (e.g., NaCl)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)

-

Quartz or glass cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the NMPA copolymer in the desired buffer (e.g., 10 mg/mL). Ensure the polymer is fully dissolved.

-

Prepare a series of solutions with varying salt concentrations by adding the appropriate amount of a concentrated salt stock solution to the polymer solution.

-

-

Instrumentation Setup:

-

Set the wavelength of the UV-Vis spectrophotometer to a value where the polymer does not absorb light (e.g., 500 nm).

-

Set the temperature controller to a starting temperature well below the expected LCST (e.g., 20°C).

-

-

Measurement:

-

Place the cuvette containing the polymer solution into the spectrophotometer and allow it to equilibrate for at least 10 minutes.

-

Begin to ramp the temperature at a slow, constant rate (e.g., 1 °C/min).

-

Record the transmittance (or absorbance) as a function of temperature.

-

-

Data Analysis:

-

Plot the percent transmittance versus temperature.

-

The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

-

Visualizations and Data

Diagram: Mechanism of Salt-Induced LCST Depression

Caption: Salt ions compete for water molecules, leading to dehydration of the polymer and a lower LCST.

Table: Expected Effect of Different Salts on the LCST of NMPA Copolymers

| Salt (Anion) | Hofmeister Series Position | Expected Effect on LCST | Mechanism |

| Na₂SO₄ | Kosmotrope (Strong) | Strong Decrease | Strong "salting-out" effect; ions are highly hydrated, efficiently removing water from the polymer.[3] |

| NaCl | Kosmotrope (Moderate) | Moderate Decrease | Moderate "salting-out" effect.[9] |

| NaBr | Intermediate | Slight Decrease | Weaker "salting-out" effect than NaCl. |

| NaI | Chaotrope (Weak) | Minimal Decrease or Slight Increase | Weakly hydrated ions; potential for direct ion-polymer interactions that could stabilize the soluble state. |

| NaSCN | Chaotrope (Strong) | Minimal Decrease or Potential Increase | Strong chaotrope; most likely to exhibit "salting-in" behavior, though this is polymer-dependent.[3] |

References

-

Zhang, Y., & Cremer, P. S. (2006). Interactions between Macromolecules and Ions: The Hofmeister Series. Current Opinion in Chemical Biology, 10(6), 658-663. [Link]

-

Kunz, W., Lo Nostro, P., & Ninham, B. W. (2004). The present state of the Hofmeister series. Current Opinion in Colloid & Interface Science, 9(1-2), 1-18. [Link]

-

Heyda, J., & Jungwirth, P. (2013). Hofmeister series: from phenomenon to mechanism. Annual Review of Physical Chemistry, 64, 311-332. [Link]

-

Liu, X. M., et al. (2004). The effect of salt and pH on the phase-transition behaviors of temperature-sensitive copolymers based on N-isopropylacrylamide. Biomaterials, 25(25), 5349-5356. [Link]

-

Pei, Y., et al. (2004). The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid). Journal of Biomaterials Science, Polymer Edition, 15(5), 585-594. [Link]

-

Kim, Y. H., et al. (2021). The Study of pH Effects on Phase Transition of Multi-Stimuli Responsive P(NiPAAm-co-AAc) Hydrogel Using 2D-COS. Polymers, 13(9), 1432. [Link]

-

Han, D., et al. (2018). Study of theThermo-/pH-Sensitivity of Stereo-Controlled Poly(N-isopropylacrylamide-co-IAM) Copolymers via RAFT Polymerization. Polymers, 10(5), 512. [Link]

-

Du, J., et al. (2021). Making Hydrophilic Polymers Thermoresponsive: The Upper Critical Solution Temperature of Copolymers of Acrylamide and Acrylic Acid. Macromolecules, 54(19), 9225-9233. [Link]

-

Technobis. (2024). Advanced Techniques in Polymer Research: LCST Measurement with Crystal16. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Study of pH Effects on Phase Transition of Multi-Stimuli Responsive P(NiPAAm-co-AAc) Hydrogel Using 2D-COS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. crystallizationsystems.com [crystallizationsystems.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Validation & Comparative

1H NMR characterization of 2-(N-methylprop-2-enamido)acetic acid purity

This guide provides an in-depth technical characterization of 2-(N-methylprop-2-enamido)acetic acid (also known as N-Acryloylsarcosine ). It compares Quantitative NMR (qNMR) against traditional HPLC methods, highlighting why qNMR is the superior technique for this specific class of peptidomimetics due to rotameric complexity and lack of UV chromophores.

A Comparative Guide for Purity Assessment[1]

Executive Summary: The Analytical Challenge

2-(N-methylprop-2-enamido)acetic acid represents a class of "sarcosine-derived" linkers often used in PROTACs and peptidomimetics. Structurally, it combines an acrylamide "warhead" with a sarcosine (N-methylglycine) backbone.

The Problem: Standard HPLC-UV purity analysis is often deceptive for this molecule due to two factors:

-

Lack of Chromophore: The molecule lacks an aromatic ring, relying only on the weak acrylamide absorption (~210 nm). This leads to gross overestimation of purity if aromatic impurities (synthesis byproducts) are present, as they absorb UV light 1000x more strongly.

-

Rotamerism: The tertiary amide bond (

) exhibits restricted rotation, creating distinct cis and trans rotamers observable on NMR but often appearing as "split" or "shouldered" peaks in UPLC, which analysts frequently mistake for impurities.

The Solution: Quantitative 1H NMR (qNMR) is the gold standard for this material. It provides a molar-based purity assay that is independent of UV extinction coefficients and mathematically accounts for rotameric equilibrium.

Structural Analysis & Rotameric Causality

To accurately integrate the NMR spectrum, one must understand the dynamic equilibrium of the molecule. The N-methyl group locks the amide bond into two distinct conformations that exchange slowly on the NMR timescale (at room temperature).

Visualization: Rotameric Equilibrium

The following diagram illustrates the cis and trans populations you will observe in the spectrum.

Caption: Schematic of the restricted amide rotation causing signal doubling. In DMSO-d6, the ratio is typically between 60:40 and 70:30.

Comparative Performance: qNMR vs. HPLC-UV[1][2]

The following table contrasts the performance of qNMR against the standard HPLC-UV method for this specific analyte.

| Feature | qNMR (Recommended) | HPLC-UV (Alternative) |

| Principle | Molar response (Proton counting). | UV Absorption (Electronic transitions). |

| Reference Standard | Not Required for analyte.[1] (Uses internal standard). | Required (Must have identical pure standard). |

| Rotamer Handling | Summation of split peaks provides total content. | Often requires heating column to 50°C+ to coalesce peaks. |

| Impurity Detection | Detects all proton-bearing impurities (solvents, water). | "Blind" to non-UV active impurities (salts, non-aromatics). |

| Accuracy | ± 1.0% (Absolute Purity). | Variable (Relative Purity).[2] |

| Time to Result | ~15 Minutes (Prep + Acquisition). | ~45 Minutes (Equilibration + Run). |

Expert Insight: For 2-(N-methylprop-2-enamido)acetic acid, HPLC often reports >99% purity even when the sample contains 10% residual solvent or inorganic salts, because these contaminants are invisible to the UV detector. qNMR captures these defects instantly.

Experimental Protocol: qNMR Characterization

A. Internal Standard Selection

For this aliphatic/vinylic molecule, standard references like Maleic Acid are risky due to potential overlap with the vinyl region (5.6–6.5 ppm).

-

Recommended Standard: 3,5-Dinitrobenzoic acid (or 1,3,5-Trimethoxybenzene).

-

Why: The aromatic protons of 3,5-Dinitrobenzoic acid appear downfield (>8.5 ppm), leaving the aliphatic and vinyl regions of the analyte completely clear for integration.

B. Sample Preparation (Step-by-Step)

-

Weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of 3,5-Dinitrobenzoic acid (TraceCERT® or equivalent purity) into the same vial. Record weights to 0.01 mg precision.

-

Solvation: Add 0.6 mL of DMSO-d6 . (Chloroform-d is acceptable, but DMSO provides better solubility for the carboxylic acid moiety and sharper peaks).

-

Mixing: Vortex until fully dissolved. Ensure no solid particles remain.

-

Transfer: Transfer to a high-quality 5mm NMR tube.

C. Acquisition Parameters (Bruker/Jeol 400 MHz+)

-

Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long D1).

-

Relaxation Delay (D1): 60 seconds . (Crucial: The internal standard carboxylates have long T1 relaxation times. Insufficient D1 will underestimate the standard, falsely inflating the calculated purity).

-

Scans (NS): 16 or 32 (Sufficient for >10mg concentrations).

-

Spectral Width: -2 to 14 ppm.

D. Data Processing & Integration[1]

-

Phasing: Apply manual phase correction. Auto-phasing often fails on the broad -COOH peaks.

-

Baseline: Apply a polynomial baseline correction (Bernstein polynomial, order 5).

-

Integration Strategy (The "Self-Validating" Step):

-

Internal Standard: Integrate the aromatic protons of 3,5-Dinitrobenzoic acid (Set integral to correspond to known proton count, e.g., 3H).

-

Analyte N-Methyl: You will see two singlets at ~2.9 ppm and ~3.1 ppm. Integrate BOTH and sum them. This sum represents the 3 protons of the N-Me group.

-

Analyte Vinyls: Integrate the multiplet region from 5.6 to 6.8 ppm. The total integral should correspond to 3 protons relative to the N-Me sum.

-

Validation: If the ratio of (Summed Vinyls) / (Summed N-Me) deviates from 1.0, you have overlapping impurities.

-

E. Calculation

Use the standard qNMR equation:

Where:

- = Purity (decimal)[3]

- = Integral Area[1]

- = Number of Protons (e.g., 3 for N-Me)

- = Molecular Weight[3][4]

- = Mass weighed

Expected Chemical Shifts (DMSO-d6)

| Moiety | Proton Count | Chemical Shift ( | Multiplicity | Notes |

| -COOH | 1H | 12.0 - 13.0 | Broad Singlet | Exchangeable; position varies with concentration/water. |

| Vinyl (Ha) | 1H | 6.1 - 6.8 | dd / multiplet | Overlapping rotamers. |

| Vinyl (Hb) | 1H | 6.0 - 6.2 | dd / multiplet | Overlapping rotamers. |

| Vinyl (Hc) | 1H | 5.6 - 5.8 | dd / multiplet | Distinctive "end" of the vinyl system. |

| Glycine -CH2- | 2H | 4.05 & 4.25 | Two Singlets | Split by rotamers (~2:1 ratio). |

| N-Methyl | 3H | 2.95 & 3.10 | Two Singlets | Split by rotamers. Best region for quantification. |

Workflow Visualization

Caption: Operational workflow for qNMR purity assessment ensuring rotamer summation.

References

-

Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

-

BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." Metrologia.

-

Simova, S. (2016). "Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine." Beilstein Journal of Organic Chemistry. (Provides evidence of rotameric splitting in N-substituted glycines).

-

Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." (General protocols for D1 relaxation times).

Sources

thermal degradation analysis (TGA) of poly(2-(N-methylprop-2-enamido)acetic acid)

Topic: Thermal Degradation Analysis (TGA) of Poly(2-(N-methylprop-2-enamido)acetic acid) Common Name: Poly(N-acryloylsarcosine) (PNAS)

Executive Summary

Poly(2-(N-methylprop-2-enamido)acetic acid) , commonly known as Poly(N-acryloylsarcosine) (PNAS) , is a non-ionic, thermoresponsive polymer often investigated as a biocompatible alternative to Poly(N-isopropylacrylamide) (PNIPAM). While PNIPAM is the gold standard for thermoresponsive behaviors (LCST

PNAS offers a "stealth" polymer profile similar to PEG (Polyethylene Glycol) but with thermo-responsiveness. However, its thermal stability profile differs significantly from PNIPAM due to the presence of the pendant carboxylic acid group. This guide details the thermal degradation mechanisms, providing a direct comparison to help researchers select the appropriate material for high-temperature processing or sterilization (autoclaving).

Material Characterization & Chemistry

Before interpreting TGA data, the structural differences that drive thermal instability must be understood.

| Feature | PNAS (Target Material) | PNIPAM (Benchmark) |

| IUPAC Name | Poly(2-(N-methylprop-2-enamido)acetic acid) | Poly(N-isopropylprop-2-enamide) |

| Side Chain | N-methylated glycine (Sarcosine) with free -COOH | Isopropyl amide |

| Key Lability | Dehydration/Decarboxylation: The free acid group allows anhydride formation at lower temperatures. | Amide Cleavage: The isopropyl group is relatively stable until high temperatures. |

| Hygroscopicity | High: Retains bound water tenaciously. | Moderate: Hydrophobic above LCST. |

Experimental Protocol: TGA Workflow

To obtain reproducible data for PNAS, strict adherence to sample preparation is required due to its high hygroscopicity. "Ghost" weight loss events below

Step-by-Step Methodology

-

Sample Preparation (Critical):

-

Lyophilize the PNAS polymer for 24 hours.

-

Vacuum dry at

for 12 hours immediately prior to analysis to remove atmospheric moisture absorbed during handling.

-

-

Instrument Setup:

-

Crucible: Platinum or Alumina (avoid Aluminum if going

). -

Atmosphere: High-purity Nitrogen (

) at 50 mL/min (Inert degradation) OR Synthetic Air (Oxidative degradation). Note:

-

-

Thermal Cycle:

-

Equilibration: Hold at

for 5 min. -

Drying Segment: Ramp to

at -

Degradation Ramp: Ramp from

to

-

-

Data Processing:

-

Calculate

(temperature at 5% weight loss, excluding water). -

Calculate

(peak of the First Derivative, DTG).

-

Comparative Analysis: PNAS vs. PNIPAM

The following data compares the thermal degradation profiles under inert atmosphere (

Quantitative Performance Matrix

| Parameter | PNAS (Poly(N-acryloylsarcosine)) | PNIPAM | Interpretation |

| PNAS is less thermally stable due to the carboxylic acid side chain. | |||

| Main backbone scission occurs at similar temperatures for both acrylamides. | |||

| Degradation Steps | Two Distinct Stages 1. Anhydride formation/Decarboxylation2. Backbone scission | One Main Stage 1. Simultaneous side-chain/backbone scission | PNAS degradation is more complex. |

| Char Yield ( | High ( | Low ( | The cyclic anhydride intermediates in PNAS promote char formation. |

Detailed Degradation Mechanism

PNIPAM Behavior

PNIPAM exhibits a "clean" degradation profile. It remains stable up to

PNAS Behavior (The Acid Effect)

PNAS degrades earlier because of the "Neighboring Group Effect" provided by the carboxylic acid:

-

Stage 1 (

): The pendant carboxylic acid groups ( -

Stage 2 (

): The poly-anhydride/poly-acrylamide backbone undergoes random scission.

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic divergence between the two polymers during thermal stress.

Caption: Comparative thermal degradation pathways. PNAS exhibits an early instability stage due to reactive carboxylic acid side groups, leading to higher char yields compared to PNIPAM.

Application Implications

For drug development professionals, this thermal data dictates the following processing constraints:

-

Sterilization:

-

Autoclaving (

): Safe. Both PNAS and PNIPAM are stable well above standard autoclave temperatures. -

Dry Heat Sterilization (

): Risk for PNAS. Prolonged exposure near

-

-

Extrusion/Molding:

-

PNAS must be processed below

to prevent decarboxylation. -

PNIPAM can tolerate processing temperatures up to

.

-

References

-

Comparison of Thermoresponsive Polymers

- Weber, C., et al. (2012). "Trends in Poly(2-oxazoline)s and Poly(sarcosine)s.

- Note: Discusses the structural advantages of sarcosine deriv

-

PNIPAM Thermal Degradation Standards

-

C.M. Chan, et al. (2019).[1] "Thermal decomposition of PNIPAAM: TGA-FTIR analysis." Polymer Degradation and Stability.

- Source for PNIPAM onset temper

-

-

Acrylamide/Acid Degradation Mechanisms

- Dubinsky, S., et al. (2005). "Thermal degradation of poly(acrylic acid) containing polymers.

- Provides the mechanistic basis for the anhydride form

-

Synthesis and Properties of PNAS

- Fleta, A., et al. (2020). "Poly(sarcosine) and Poly(N-acryloylsarcosine): Synthesis and Responsive Properties." Polymer Chemistry.

Sources

Precision in Polymer Characterization: A Comparative Guide to Validating Molecular Weight of Poly(N-acryloylsarcosine)

Executive Summary & Scientific Context

Poly(N-acryloylsarcosine) (PNAS) has emerged as a critical thermoresponsive polymer for drug delivery systems, offering a non-ionic, biocompatible alternative to Poly(N-isopropylacrylamide) (PNIPAM). However, its amphiphilic nature and specific hydrodynamic behavior present significant challenges for characterization.

The Core Problem: Conventional Gel Permeation Chromatography (GPC) relies on column calibration using standards (typically Polystyrene or PMMA). PNAS, due to its sarcosine side chains, exhibits distinct solvation layers and chain stiffness that differ radically from these standards. Consequently, relative GPC can overestimate or underestimate molecular weight (MW) by 20–40% , compromising data integrity for FDA/EMA submissions.

This guide outlines a validated, absolute characterization workflow, contrasting the "Gold Standard" (GPC-MALS) against conventional methods, and providing the specific protocols required to generate defensible data.

Comparative Analysis of Characterization Methods

The following table summarizes the three primary methodologies for PNAS molecular weight determination.

| Feature | Method A: Conventional GPC (Relative) | Method B: GPC-MALS (Absolute) [Recommended] | Method C: 1H-NMR End-Group Analysis |

| Principle | Separation by hydrodynamic volume ( | Separation by | Ratio of initiator/end-group protons to backbone protons. |

| Accuracy | Low. Subject to "relative" error. PNAS coils differently than PMMA in DMF. | High. Measures absolute | High (for |

| Data Output | Relative | Absolute | Absolute |

| Critical Requirement | Calibration Curve (PMMA/PEG). | Distinct end-group signal (e.g., aromatic initiator). | |

| Verdict | QC Routine only. Acceptable for batch-to-batch consistency checks. | Validation Standard. Required for publication and IND submissions. | Cross-Check. Use to validate |

Critical Experimental Parameters

Solvent Selection: The "Sticky" Trap

PNAS contains amide bonds that can interact with the stationary phase of GPC columns (typically styrene-divinylbenzene), leading to peak tailing and delayed elution.

-

Recommended Eluent: DMF (N,N-Dimethylformamide) + 0.05 M LiBr.

-

Why LiBr? Lithium bromide shields the dipoles on the polymer backbone and the column packing, preventing adsorption (sticking) and aggregation.

-

-

Alternative Eluent: Aqueous Buffer (0.1 M NaNO3 + 0.02% NaN3).

-

Risk: PNAS is non-ionic but can form H-bonds. Pure water is strictly forbidden as it promotes column interaction.

-

The Factor (Crucial for MALS)

Unlike Polystyrene (

-

Estimated Range:

mL/g in DMF. -

Impact: A 10% error in

results in a ~20% error in Molecular Weight (

Validated Protocol: GPC-MALS in DMF

This protocol assumes the use of a GPC system equipped with a Refractive Index (RI) detector and a Multi-Angle Light Scattering (MALS) detector.[1]

Phase 1: Sample Preparation

-

Synthesis Check: Ensure PNAS is purified (dialysis/precipitation) to remove unreacted monomer (NAS), which elutes at the total permeation volume.

-

Dissolution: Dissolve 3–5 mg of dry PNAS in 1 mL of mobile phase (DMF + 0.05 M LiBr).

-

Concentration: Aim for exactly 3.0 mg/mL for the

check; 1.0 mg/mL for the run.

-

-

Filtration: Filter through a 0.2 µm PTFE syringe filter.

-

Note: Nylon filters may degrade in DMF or adsorb the polymer.

-

Phase 2: Determining (The "Self-Validating" Step)

Since PNAS is a specialty polymer, do not rely on generic literature values.

-

Method: Online Peak Integration (assuming 100% mass recovery).

-

Inject: Known mass (e.g., exactly 100 µg) of PNAS into the RI detector.

-

Calculate: Use the software (e.g., ASTRA, OmniSEC) to calculate

by relating the peak area to the injected mass.-

Formula:

-

-

Verification: If the calculated value deviates significantly from the 0.05–0.10 mL/g range, check for sample moisture (hygroscopic polymer!).

Phase 3: GPC-MALS Acquisition

-

Columns: 2x Agilent PLgel 5µm MIXED-C (or equivalent linear columns).

-

Flow Rate: 1.0 mL/min (standard) or 0.7 mL/min (for higher resolution).

-

Temperature: Set column oven to 50°C to reduce DMF viscosity and backpressure.

-

Detectors: Series connection: Column

MALS

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process and experimental workflow.

Diagram 1: Characterization Strategy Decision Tree

Caption: Strategic decision tree for selecting the appropriate validation method based on data requirements (Relative vs. Absolute).

Diagram 2: GPC-MALS Experimental Workflow

Caption: Step-by-step workflow for the absolute characterization of PNAS using GPC-MALS in DMF.

Troubleshooting & Common Pitfalls

| Symptom | Probable Cause | Corrective Action |

| High Backpressure | Salt precipitation or viscous solvent. | Ensure LiBr is fully dissolved and filtered. Increase column temp to 50°C. |

| Late Elution (beyond total volume) | Adsorption to column. | Increase LiBr concentration to 0.1 M. Switch to "PolarGel" columns. |

| Negative Peaks in RI | Unlikely in DMF, but possible in specific buffers. Verify | |

| No MALS Signal | Low MW or isorefractive solvent. | If PNAS < 5 kDa, MALS sensitivity drops. Use NMR for |

References

-

Synthesis and Thermoresponsiveness

- GPC-MALS Theory & Application: Title: Gel Permeation Chromatography - Multi-Angle Static Light Scattering (GPC-MALS). Source: Alfa Chemistry.

-

Refractive Index Increment (

) Determination:-

Title: Specific refractive index increment (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) of polymers at 660 nm and 690 nm. - Source: NIST / Chrom

-

URL:[Link]

-

-

Solvent Compatibility in GPC

- Title: Polymer-to-Solvent Reference Table for GPC/SEC.

- Source: Agilent Technologies.

-

URL:[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. akinainc.com [akinainc.com]

- 3. appliedpolymertechnology.org [appliedpolymertechnology.org]

- 4. Refractive index increment dn/dc values | Malvern Panalytical [malvernpanalytical.com]

- 5. A new thermoresponsive polymer of poly(N-acryloylsarcosine methyl ester) with a tunable LCST - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Safety Operating Guide

Operational Guide: Disposal of 2-(N-methylprop-2-enamido)acetic acid

The following guide details the operational safety and disposal protocols for 2-(N-methylprop-2-enamido)acetic acid , commonly referred to in research as N-Acryloylsarcosine .

This substance presents a dual-hazard profile: it is a neurotoxic acrylamide derivative and a polymerizable carboxylic acid . Improper disposal can lead to neurotoxic exposure or exothermic runaway reactions in waste containers.

CAS: 13574-30-6 | Formula: C₆H₉NO₃ | Class: Functionalized Acrylamide Monomer[1]

Part 1: Hazard Characterization & Risk Assessment

Before handling waste, you must understand the specific mechanism of danger.[1] This compound is not just "chemical waste"; it is a reactive monomer.

The "Dual-Trigger" Hazard Mechanism[1]

-

Neurotoxicity (Biological Hazard): Like its parent compound acrylamide, this molecule contains a Michael acceptor (the vinyl group) that can form covalent bonds with cysteine residues in nerve proteins (synaptosomes). Result: Cumulative neurotoxicity via skin absorption or inhalation.

-

Uncontrolled Polymerization (Physical Hazard): The vinyl group is thermodynamically unstable. If mixed with oxidizers (peroxides, persulfates) or heated in a waste container, it can undergo auto-acceleration (the Trommsdorff effect), generating sufficient heat to melt plastic drums and release toxic vapors.[1]

Essential PPE (Personal Protective Equipment)[2]

-

Gloves: Nitrile (minimum 0.11 mm) is standard, but double-gloving is required for handling pure monomer.[1]

-

Respiratory: If handling powder, use a P95/P100 particulate respirator or work strictly within a biosafety cabinet/fume hood.

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).

Part 2: Waste Classification & Segregation

Proper segregation is the primary "Self-Validating System" in this protocol. Mixing this chemical with incompatible streams is the most common cause of laboratory accidents involving monomers.

RCRA Waste Determination (USA 40 CFR 261)

While not explicitly P-listed, N-Acryloylsarcosine must be managed as a hazardous waste based on characteristics:

-

D002 (Corrosivity): Aqueous solutions often have pH < 2.5 due to the carboxylic acid moiety.

-

D003 (Reactivity): Potential for polymerization if uninhibited.

Compatibility Matrix

| Waste Stream | Status | Rationale |

| Organic Acids | COMPATIBLE | Best fit. Matches the acidic nature of the sarcosine group. |

| Toxic Organics | COMPATIBLE | Acceptable if pH is neutral/solvent-based. |

| Oxidizers | FORBIDDEN | CRITICAL RISK. Peroxides/Nitrates will trigger explosion. |

| Bases (Caustics) | FORBIDDEN | Exothermic neutralization + heat triggers polymerization. |

| Drain/Sewer | ILLEGAL | Strictly prohibited under Clean Water Act regulations. |

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Monomer (Expired/Excess)

Do not dissolve solids to dispose of them. Keep them solid to minimize volume and mobility.

-

Primary Containment: Keep the chemical in its original manufacturer vial if possible.

-

Secondary Containment: Place the vial into a clear, sealable plastic bag (Ziploc type).

-

Labeling: Attach a hazardous waste tag.

-

Transfer: Move to the Solid Hazardous Waste drum.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Solutions)

This applies to reaction byproducts or stock solutions.

-

pH Validation (The Self-Check):

-

Dip a pH strip into the waste solution.

-

If pH < 4: Segregate into Acidic Organic Waste .

-

If pH > 10:STOP. Do not mix with acid waste. Label as "Basic Toxic Waste" to prevent heat generation.

-

-

Stabilization Check:

-

If the solution contains initiators (e.g., APS, TEMED), you must allow the reaction to complete (polymerize) in an open vessel inside a fume hood before disposal.[1]

-

Never bottle a solution that is actively reacting.

-

-

Container Choice: High-Density Polyethylene (HDPE) carboy. Glass is acceptable but prone to breakage if polymerization expands the volume.

-

Headspace Rule: Fill containers only to 80% capacity. Leave headspace for potential gas expansion.

Scenario C: Spill Management (Immediate Action)

Unlike standard acids, you cannot simply neutralize a monomer spill.[1]

-

Isolate: Evacuate the immediate area (10 ft radius).

-

PPE Up: Don double nitrile gloves and respiratory protection.

-

Absorb: Use chemically inert absorbent pads or vermiculite.

-

Do NOT use: Sawdust or paper towels (combustibles can react with concentrated monomers).

-

-

Decontaminate: Wash the surface with 1.6% Potassium Persulfate solution (to polymerize residues), followed by soap and water.

Part 4: Visualizing the Logic

The following diagrams illustrate the critical decision-making pathways for safe disposal.

Diagram 1: Waste Stream Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream.

Caption: Decision logic for segregating N-Acryloylsarcosine based on physical state and chemical stability.

Diagram 2: The "Runaway" Risk Mechanism

Understanding why segregation is vital.